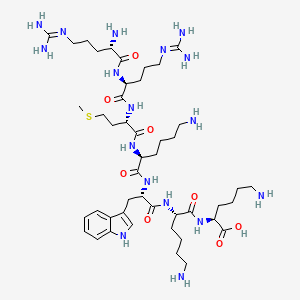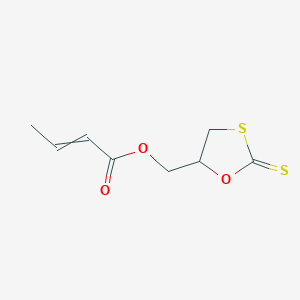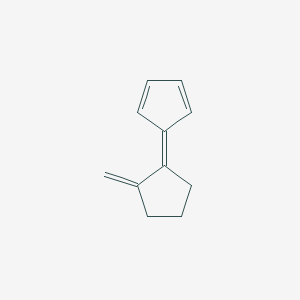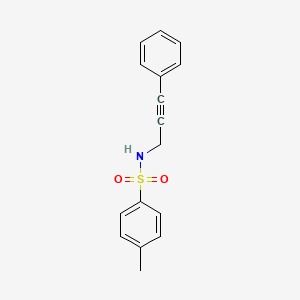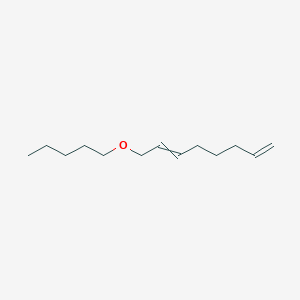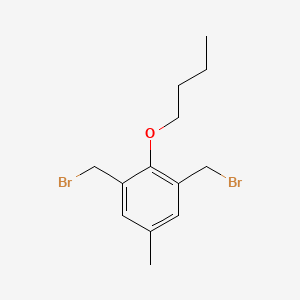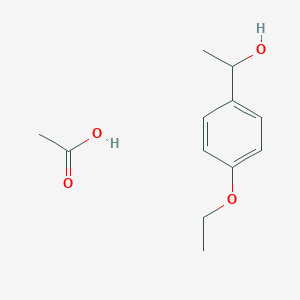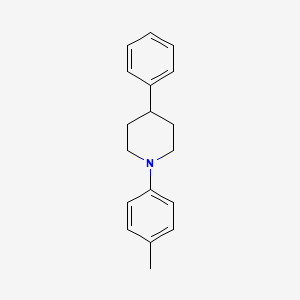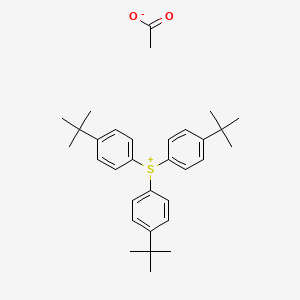
Tris(4-tert-butylphenyl)sulfanium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-tert-butylphenyl)sulfanium acetate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of three 4-tert-butylphenyl groups attached to a sulfanium ion, with an acetate counterion. This compound is often used in photoinitiators and photoacid generators due to its ability to release protons upon exposure to light .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-tert-butylphenyl)sulfanium acetate typically involves the reaction of 4-tert-butylphenyl sulfide with a suitable oxidizing agent to form the sulfanium ionThe reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Tris(4-tert-butylphenyl)sulfanium acetate undergoes various chemical reactions, including:
Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Tris(4-tert-butylphenyl)sulfanium acetate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a photoacid generator in photolithography.
Biology: Investigated for its potential use in biological imaging and as a tool for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of Tris(4-tert-butylphenyl)sulfanium acetate involves the release of protons upon exposure to light. This photoacid generation process is crucial in photolithography, where the compound acts as a catalyst to initiate polymerization reactions. The molecular targets include the polymer matrix and other reactive species present in the system .
相似化合物的比较
Similar Compounds
- Triphenylsulfonium triflate
- Tris(4-tert-butylphenyl)sulfonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness
Tris(4-tert-butylphenyl)sulfanium acetate is unique due to its specific structural configuration, which imparts distinct photochemical properties. Compared to similar compounds, it offers enhanced stability and efficiency in photoacid generation, making it a preferred choice in applications requiring precise control over proton release .
属性
CAS 编号 |
398141-41-8 |
|---|---|
分子式 |
C32H42O2S |
分子量 |
490.7 g/mol |
IUPAC 名称 |
tris(4-tert-butylphenyl)sulfanium;acetate |
InChI |
InChI=1S/C30H39S.C2H4O2/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;1-2(3)4/h10-21H,1-9H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
KFZDHIGEUIFHQB-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


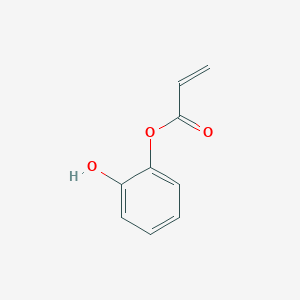
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
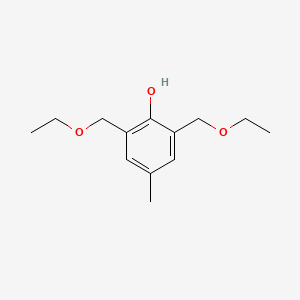
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
